

# Technical Guide: Physicochemical Profile & Synthetic Utility of N-Ethylsulfamide

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## Compound of Interest

Compound Name: *N*-ethylsulfamide

CAS No.: 147962-42-3

Cat. No.: B106484

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## Executive Summary

**N-Ethylsulfamide** (CAS: 13965-69-0) is a mono-alkylated sulfamide derivative serving as a critical pharmacophore in medicinal chemistry. Structurally, it represents a bioisostere of N-ethylurea, where the planar carbonyl group (

) is replaced by the tetrahedral sulfonyl group (

).

This substitution alters the bond geometry from trigonal planar (

) to tetrahedral (~

), introducing a "kink" in the molecular backbone that can probe unique binding pockets.

Furthermore, the sulfamide moiety acts as a transition-state mimic for protease inhibitors and serves as a zinc-binding group (ZBG) in the design of carbonic anhydrase (CA) inhibitors.

## Chemical Identity & Fundamental Constants

The following data constitutes the core identity matrix for **N-Ethylsulfamide**.

Property	Value / Description
IUPAC Name	N-Ethylsulfamide
CAS Registry Number	13965-69-0
Molecular Formula	
Molecular Weight	124.16 g/mol
SMILES	CCNS(N)(=O)=O
Physical State	Crystalline Solid (typically off-white)
Bioisosteric Class	Urea Bioisostere; Transition State Mimic

## Physicochemical Properties Matrix

### Acid-Base Chemistry (pKa)

Unlike sulfonamides (

, pKa ~10), sulfamides possess two nitrogen atoms flanking the sulfur center.

- Acidity: **N-Ethylsulfamide** is a weak acid. The protons on the unsubstituted nitrogen ( ) and the substituted nitrogen ( ) are exchangeable.
- Predicted pKa: ~10.5 – 11.0.
- Mechanistic Insight: The electron-withdrawing sulfonyl group stabilizes the conjugate base (anion) via resonance delocalization. However, the presence of the electron-donating ethyl group on the adjacent nitrogen slightly destabilizes the anion compared to the parent sulfamide ( ), marginally reducing acidity.
- Physiological State: At physiological pH (7.4), the molecule exists almost exclusively in its neutral form, ensuring passive membrane permeability is not hindered by ionization.

## Lipophilicity (LogP) & Solubility

- LogP (Predicted): -0.5 to -0.1 (Hydrophilic).
- Solubility:
  - Water: High. The molecule acts as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA).
  - Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and polar protic solvents (Methanol, Ethanol). Poor solubility in non-polar alkanes (Hexane).
- Implication: As a fragment, it lowers the overall LogP of drug candidates, often used to counteract the lipophilicity of greasy aromatic scaffolds.

## Hydrogen Bonding Potential

- H-Bond Donors (HBD): 3 (Two on   
, one on   
).
- H-Bond Acceptors (HBA): 2 (Sulfonyl oxygens).
- Structural Role: The tetrahedral geometry allows the sulfonyl oxygens to accept hydrogen bonds in a distinct spatial arrangement compared to the planar urea oxygen, often capturing unique water-bridged interactions in enzyme active sites.

## Synthetic Protocol: Transamination Route

The most robust and "green" synthesis of **N-ethylsulfamide** avoids the use of corrosive sulfonyl chloride (

) by utilizing the Transamination of Sulfamide. This method relies on the nucleophilic attack of ethylamine on the sulfur center of sulfamide, displacing ammonia.

## Experimental Workflow

Reagents:

- Sulfamide ( ) [Starting Material]
- Ethylamine (70% aq. solution or hydrochloride salt)
- Solvent: Water or Dioxane
- Base (if using amine salt):

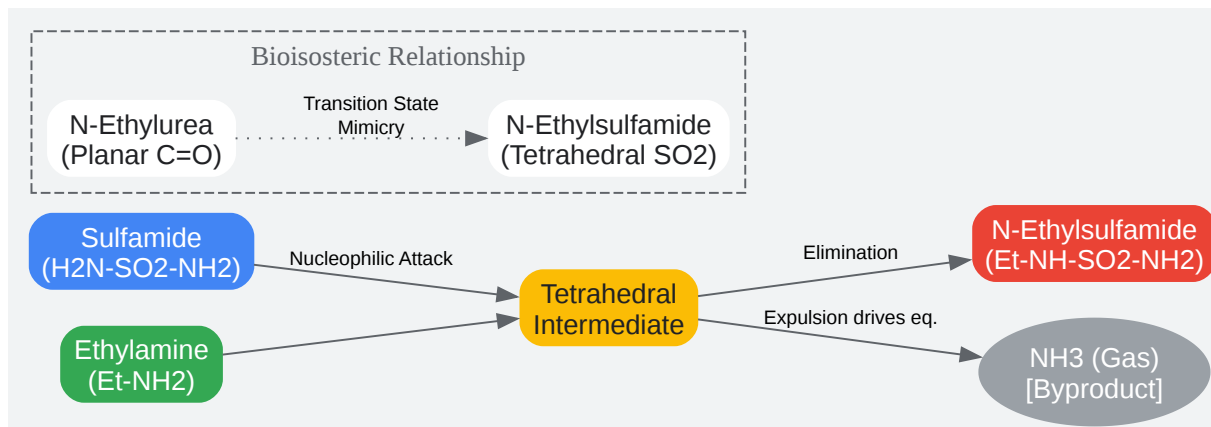
or

#### Step-by-Step Methodology:

- Preparation: Dissolve Sulfamide (1.0 eq) in water.
- Addition: Add Ethylamine (1.2 eq) slowly to the solution.
  - Note: If using Ethylamine HCl, pre-neutralize with equimolar NaOH to release the free amine.
- Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 12–24 hours.
  - Mechanism:<sup>[1]</sup><sup>[2]</sup> The reaction is an equilibrium driven forward by the expulsion of Ammonia ( ) gas. An open system (condenser with gas outlet) is necessary to allow to escape.
- Monitoring: Monitor by TLC (stain with ninhydrin) or LC-MS for the disappearance of sulfamide (MW 96) and appearance of product (MW 124).
- Work-up:
  - Concentrate the reaction mixture under reduced pressure to remove water and excess ethylamine.
  - The residue is typically a solid or viscous oil.

- Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Eluent: DCM/MeOH gradient) if secondary transamination products (N,N'-diethylsulfamide) are present.

## Visualization: Synthesis Logic & Bioisosterism



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Figure 1: Reaction pathway for the synthesis of **N-ethylsulfamide** via transamination and its bioisosteric relationship to ethylurea.

## Stability & Reactivity Profile

### Hydrolytic Stability

One of the defining features of sulfamides, compared to sulfamates (

), is their superior stability.

- Acidic Conditions: **N-Ethylsulfamide** is highly resistant to acid-catalyzed hydrolysis at room temperature. It requires harsh conditions (conc. HCl, reflux > 100°C) to cleave the bond.
- Basic Conditions: Stable under mild to moderate basic conditions.

- Implication: This stability allows **N-ethylsulfamide** moieties to survive diverse synthetic transformations (e.g., amide couplings, Pd-catalyzed cross-couplings) during late-stage drug functionalization.

## Chemical Reactivity

- Alkylation: The primary amine nitrogen ( ) is the most nucleophilic site and can be selectively alkylated or acylated to form N-acyl sulfamides (acidic bioisosteres of carboxylic acids).
- Metal Coordination: The sulfonamide nitrogen can deprotonate to coordinate metal ions, particularly Zinc ( ), making it a valuable motif in metalloenzyme inhibitors.

## Medicinal Chemistry Applications

### Carbonic Anhydrase (CA) Inhibition

**N-Ethylsulfamide** derivatives are classic "zinc-binding groups" (ZBGs). The terminal coordinates to the

ion in the active site of Carbonic Anhydrase enzymes. The ethyl tail provides steric bulk that can induce selectivity for specific CA isoforms (e.g., CA II vs. CA IX).

### Protease Inhibition

As a transition-state mimic, the tetrahedral sulfamide group mimics the tetrahedral intermediate formed during peptide bond hydrolysis. This allows **N-ethylsulfamide** derivatives to act as inhibitors for serine proteases and HIV proteases.

### Bioisosteric Replacement Strategy

When replacing a urea linkage with a sulfamide:

- Solubility: Usually increases due to higher polarity.

- Metabolic Stability: Often improves, as sulfamides are less prone to amidase cleavage than ureas.
- Geometry: The switch from planar to tetrahedral can "twist" the molecule to fit deeper, more spherical hydrophobic pockets.

## References

- PubChem Compound Summary. "**N-ethylsulfamide** (Compound).
  - [\[Link\]](#)
- Reitz, A. B., et al. "Sulfamide-Based Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for Sulfamide utility).
  - [\[Link\]](#)
- Winum, J. Y., et al. "Sulfamates and sulfamides: an emerging class of carbonic anhydrase inhibitors." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  - [\[Link\]](#)
- Spillane, W. J., et al. "The synthesis and properties of some N-substituted sulfamides." Journal of the Chemical Society, Perkin Transactions.
  - [\[Link\]](#)

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## Sources

- [1. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](https://patentimages.storage.googleapis.com)
- [2. US20030236437A1 - Process to prepare sulfonamides - Google Patents \[patents.google.com\]](https://patents.google.com/patent/US20030236437A1)

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